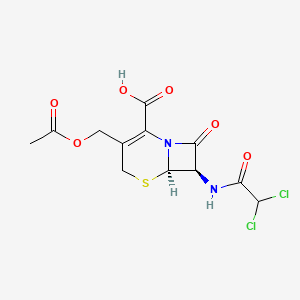

![molecular formula C11H14ClNO4S2 B3326802 3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate CAS No. 286013-21-6](/img/structure/B3326802.png)

3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate

説明

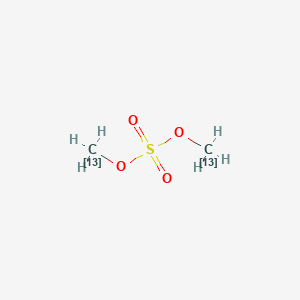

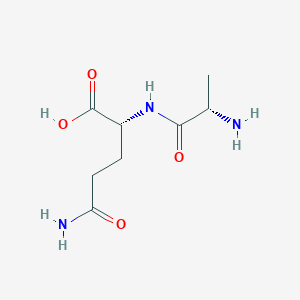

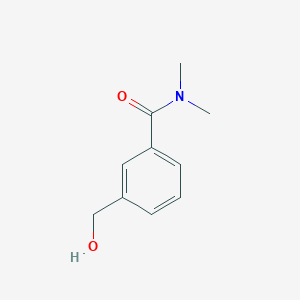

“3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate” is a chemical compound with the molecular formula C11H12ClNO3S2 and a molecular weight of 305.80 . It is also known by its CAS number 65287-04-9 .

Synthesis Analysis

The synthesis of this compound involves a reaction in 1,2-dichloro-benzene at 140℃ for 3 hours . The reactants include 5-chloro-2-methylbenzothiazole and propane sulfonate . After the reaction, the mixture is cooled to 40-50°C, methanol is added, and the mixture is stirred for 1-2 hours . The resulting product is filtered, and the filter cake is washed with methanol and dried under reduced pressure at 50°C to obtain a light pink powder .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazolium ring with a chlorine atom and a methyl group attached to it . This ring is further connected to a propane-1-sulfonate group .Physical And Chemical Properties Analysis

This compound is a light pink powder . It has a molecular weight of 305.80 . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用

Synthesis and Antimicrobial Properties

Sulfonate derivatives, including those with functional groups similar to the specified compound, are synthesized to enhance water solubility and anionic character, aiming at potential biological activities. For instance, the synthesis of novel functionalized N-sulfonates has shown significant antimicrobial and antifungal activities against a range of bacteria and fungi. These compounds, including quaternary ammonium salts with pyridyl, quinolyl, and isoquinolyl functional groups, demonstrate the potential for developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Corrosion Inhibition

Another significant application area for sulfonate derivatives is in corrosion inhibition. Specifically, poly[(hydrazinylazo)]thiazoles derivatives have been investigated for their effectiveness in protecting cast iron-carbon alloy in acidic environments. These studies reveal that such compounds can significantly increase polarization resistance and decrease corrosion current density, offering promising solutions for industrial corrosion protection (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).

Photomodulated Properties

Sulfonate derivatives are also explored for their unique photochromic and photomodulated fluorescence properties, indicating their potential in the development of novel optical materials and sensors. An example includes the synthesis of photochromic fulgides that display photomodulated fluorescence, demonstrating the diverse applications of sulfonate derivatives in materials science (Rybalkin et al., 2016).

Catalysis and Organic Synthesis

The research also extends to the use of sulfonate derivatives as catalysts in organic synthesis, highlighting their role in facilitating various chemical reactions under eco-friendly conditions. For instance, metal coordination polymers with sulfonate ligands have been employed as catalysts for the synthesis of dihydropyrimidinones via the Biginelli reaction, showcasing the potential of these compounds in green chemistry and catalysis (Wang et al., 2015).

作用機序

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The compound’s interaction with its targets could lead to changes at the molecular level, potentially influencing cellular functions and processes .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

Based on the known effects of thiazole derivatives, it can be inferred that the compound could potentially influence a range of cellular processes and functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

3-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S2.H2O/c1-8-13(5-2-6-18(14,15)16)10-7-9(12)3-4-11(10)17-8;/h3-4,7H,2,5-6H2,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAKBQSRGFKFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B3326757.png)

![3-Amino-4-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3326780.png)